2-(cyanomethyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Overview
Description
[1,2,4]Triazolo[4,3-a]quinoxaline derivatives are a class of compounds that have been studied for their potential biological activities . They have been designed and synthesized as potential antiviral and antimicrobial agents .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives typically involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-a]quinoxaline derivatives is characterized by the presence of a triazole ring fused with a quinoxaline ring .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives typically involve nucleophilic substitution reactions .
Scientific Research Applications
Synthesis and Structural Analysis
Reactions and Synthesis Techniques
Research on related compounds emphasizes novel synthetic routes and reactions, demonstrating the versatility of heterocyclic compounds in organic synthesis. For example, the reactions of anthranilamide with isocyanates leading to the synthesis of various dihydroquinazolinones and quinazolines highlight innovative approaches to creating complex structures (Chern et al., 1988).
Structural Characterization and Reactivity
Studies also delve into the reactivity of these compounds under different conditions, offering insights into their potential utility and modifications. For instance, the synthesis and analysis of pyrazoles and triazoles bearing a dibromo-methylquinazoline moiety for potential analgesic activity indicate research interest in exploring their pharmacological properties (Saad et al., 2011).
Potential Applications in Medicinal Chemistry
Antimicrobial and Antifungal Activities
Some compounds have been evaluated for their antimicrobial properties. For instance, novel 1H-1,2,3-triazole-4-carboxamides were synthesized and screened against various pathogens, showing moderate to good activities, which suggests potential applications in developing new antimicrobial agents (Pokhodylo et al., 2021).
Anticancer and Antitumor Potential
The synthesis and evaluation of new quinazolines and quinoxalines for their anti-inflammatory and anticancer activities reflect ongoing efforts to discover novel therapeutic agents. Such studies highlight the importance of heterocyclic compounds in drug discovery and development (El-Bendary et al., 1996).
Future Directions
Future research on [1,2,4]triazolo[4,3-a]quinoxaline derivatives could focus on further exploring their potential biological activities and optimizing their synthesis. For example, compound 12d was found to be the most potent derivative of all the tested compounds against the HepG2, HCT116, and MCF-7 cancer cell lines . This compound could serve as a template for future design, optimization, and investigation to produce more potent anticancer analogs .
properties
IUPAC Name |
2-(cyanomethyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O3/c1-14(2)9-11-26-20(30)17-8-7-15(19(29)24-16-5-3-4-6-16)13-18(17)28-21(26)25-27(12-10-23)22(28)31/h7-8,13-14,16H,3-6,9,11-12H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZZKTBMORYGMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN(C4=O)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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